2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile
Overview
Description
2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile is an organic compound characterized by the presence of a fluorinated cyclopentyl ring attached to a hydroxyacetonitrile group
Scientific Research Applications
2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of fluorinated bioactive compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Preparation Methods
The synthesis of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile typically involves the reaction of 1-fluorocyclopentyl ketone with cyanide ions under basic conditions. The reaction proceeds through the formation of an intermediate cyanohydrin, which is subsequently hydrolyzed to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azido derivative.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. Major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives.
Mechanism of Action
The mechanism of action of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The fluorinated cyclopentyl ring can enhance the compound’s stability and bioavailability, while the hydroxyacetonitrile group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile can be compared with similar compounds such as 2-(1-Fluorocyclopentyl)acetonitrile and (1-Fluorocyclopentyl)methanamine. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the hydroxy group in this compound makes it unique and influences its chemical behavior and applications.
Similar compounds include:
- 2-(1-Fluorocyclopentyl)acetonitrile
- (1-Fluorocyclopentyl)methanamine
These compounds highlight the diversity of fluorinated cyclopentyl derivatives and their potential in various scientific and industrial applications.
Properties
IUPAC Name |
2-(1-fluorocyclopentyl)-2-hydroxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FNO/c8-7(6(10)5-9)3-1-2-4-7/h6,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKKEJGFVYHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(C#N)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508240 | |
Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79205-55-3 | |
Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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